molecular formula C4H4FN3 B13594748 6-Fluoropyridazin-4-amine

6-Fluoropyridazin-4-amine

Cat. No.: B13594748
M. Wt: 113.09 g/mol
InChI Key: QJBKWZFNKKRZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoropyridazin-4-amine is a fluorinated heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoropyridazin-4-amine typically involves the introduction of a fluorine atom into the pyridazine ring. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group such as chlorine or bromine on the pyridazine ring. This can be achieved using reagents like potassium fluoride in the presence of a suitable solvent such as dimethyl sulfoxide.

Another method involves the direct fluorination of pyridazine derivatives using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide. These reactions are usually carried out under mild conditions to avoid over-fluorination and to ensure high selectivity for the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and to maximize the efficiency of the fluorination process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoropyridazin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of fluorinated dihydropyridazines.

    Substitution: The fluorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Potassium fluoride, dimethyl sulfoxide; reactions are conducted at elevated temperatures to facilitate the substitution process.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyridazines.

    Substitution: Formation of various substituted pyridazines depending on the nucleophile used.

Scientific Research Applications

6-Fluoropyridazin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles. It serves as a precursor for the development of novel materials with unique properties.

    Biology: Investigated for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced biological activity and stability, making them valuable in drug discovery and development.

    Medicine: Explored for its potential therapeutic applications. Fluorinated pyridazines have shown promise in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals. The unique properties of fluorinated compounds make them suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of 6-Fluoropyridazin-4-amine is primarily based on its ability to interact with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to target proteins or enzymes, leading to increased potency and selectivity. The exact molecular pathways involved depend on the specific application and target of the compound. For example, in medicinal chemistry, this compound may inhibit specific enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoropyridazine: Another fluorinated pyridazine with similar chemical properties but different biological activities.

    6-Chloropyridazin-4-amine: A chlorinated analogue with distinct reactivity and applications.

    6-Bromopyridazin-4-amine: A brominated derivative with unique chemical and biological properties.

Uniqueness of 6-Fluoropyridazin-4-amine

This compound stands out due to the presence of the fluorine atom, which imparts unique electronic and steric effects. These effects enhance the compound’s stability, reactivity, and biological activity compared to its chlorinated or brominated counterparts. The fluorine atom also influences the compound’s pharmacokinetic properties, making it a valuable candidate for drug development and other scientific applications.

Properties

Molecular Formula

C4H4FN3

Molecular Weight

113.09 g/mol

IUPAC Name

6-fluoropyridazin-4-amine

InChI

InChI=1S/C4H4FN3/c5-4-1-3(6)2-7-8-4/h1-2H,(H2,6,8)

InChI Key

QJBKWZFNKKRZPN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN=C1F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.